Cbr1-IN-5

Description

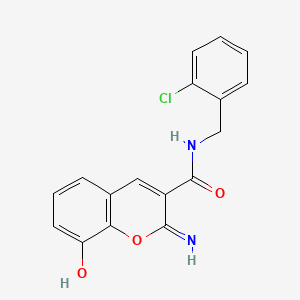

Structure

3D Structure

Properties

Molecular Formula |

C17H13ClN2O3 |

|---|---|

Molecular Weight |

328.7 g/mol |

IUPAC Name |

N-[(2-chlorophenyl)methyl]-8-hydroxy-2-iminochromene-3-carboxamide |

InChI |

InChI=1S/C17H13ClN2O3/c18-13-6-2-1-4-11(13)9-20-17(22)12-8-10-5-3-7-14(21)15(10)23-16(12)19/h1-8,19,21H,9H2,(H,20,22) |

InChI Key |

MTUVBFSMPMYPHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=CC3=C(C(=CC=C3)O)OC2=N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Cbr1-IN-5: A Technical Guide for Researchers

For the attention of researchers, scientists, and drug development professionals, this document provides a detailed technical overview of the mechanism of action of Cbr1-IN-5, a potent inhibitor of Carbonyl Reductase 1 (CBR1).

This compound has been identified as a highly potent inhibitor of Carbonyl Reductase 1 (CBR1), an enzyme implicated in critical metabolic pathways, including the detoxification of xenobiotics and the metabolism of various clinically significant drugs.[1][2] This guide synthesizes the available data on this compound, contextualizes its mechanism of action within the broader functions of CBR1, and provides relevant experimental methodologies for its study.

This compound and its Target: Carbonyl Reductase 1 (CBR1)

This compound is a potent small molecule inhibitor of CBR1, demonstrating an IC50 value of 0.1 μM.[1][3] CBR1 is a cytosolic, NADPH-dependent oxidoreductase belonging to the short-chain dehydrogenase/reductase (SDR) family.[2] It plays a significant role in the metabolism of a wide array of endogenous and exogenous carbonyl-containing compounds.[2]

The enzyme's activity is particularly relevant in the context of cancer chemotherapy. For instance, CBR1 is known to metabolize anthracyclines such as doxorubicin and daunorubicin into their less potent, cardiotoxic alcohol metabolites, doxorubicinol and daunorubicinol, respectively.[4][5] Inhibition of CBR1 is therefore a promising strategy to enhance the therapeutic efficacy of these chemotherapeutic agents and mitigate their cardiotoxic side effects.[5]

Furthermore, CBR1 is involved in cellular protection against oxidative stress by inactivating reactive lipid aldehydes.[6] Its role in tumor progression and metastasis is also an area of active investigation, with studies suggesting that CBR1 inhibition can influence cancer cell invasion and epithelial-mesenchymal transition (EMT).[6]

Quantitative Data: Inhibitory Potency of this compound and Other CBR1 Inhibitors

The inhibitory activity of this compound and other known CBR1 inhibitors is summarized in the table below. This data provides a comparative landscape of the potency of various compounds targeting CBR1.

| Inhibitor | IC50 (μM) | Substrate Used in Assay | Notes |

| This compound | 0.1 | Not specified | A potent inhibitor of CBR1.[1][3] |

| Cbr1-IN-3 | 0.034 | Not specified | A potent inhibitor of CBR1.[3] |

| Cbr1-IN-4 | 0.09 | Not specified | A human CBR1 inhibitor.[3] |

| YF-Mo1 | 1.1 | Not specified | A CBR1 inhibitor.[3] |

| Cbr1-IN-7 | 8 | Not specified | A human CBR1 inhibitor.[3] |

| (8S)-Methyl zearalenone | 0.21 | Not specified | A selective CBR1 inhibitor.[3] |

| Hydroxy-PP | 0.78 | Not specified | A potent CBR1 inhibitor.[3] |

| MonoHER | 59 (CBR1 V88), 37 (CBR1 I88) | Doxorubicin | Cardioprotectant flavonoid; IC50 varies with CBR1 isoform.[4] |

| MonoHER | 219 (CBR1 V88), 164 (CBR1 I88) | Daunorubicin | IC50 varies with CBR1 isoform.[4] |

| ASP9521 | 44.0 | Not specified | A moderate inhibitor of CBR1.[7] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of CBR1. By binding to the enzyme, this compound prevents the reduction of its carbonyl substrates. The precise mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) for this compound has not been detailed in the available literature. However, studies of other CBR1 inhibitors, such as MonoHER, have revealed different inhibition mechanisms depending on the substrate. For example, MonoHER acts as a competitive inhibitor with respect to the substrate daunorubicin and as an uncompetitive inhibitor with the substrate menadione.[4][8]

The downstream effects of CBR1 inhibition by this compound are context-dependent and relate to the specific metabolic pathways in which CBR1 is involved.

Impact on Drug Metabolism

A key consequence of CBR1 inhibition is the modulation of the metabolism of certain drugs. In the case of anthracycline chemotherapeutics, inhibition of CBR1 by a compound like this compound would be expected to decrease the formation of cardiotoxic metabolites, thereby potentially increasing the therapeutic window of these drugs.

Caption: this compound inhibits CBR1-mediated metabolism of Doxorubicin.

Role in Oxidative Stress and Metastasis

CBR1 plays a role in cellular defense against oxidative stress.[6] Inhibition of CBR1 can lead to an increase in intracellular reactive oxygen species (ROS).[6] Elevated ROS can, in turn, influence signaling pathways that regulate cell migration and invasion. For instance, in head and neck squamous cell carcinoma (HNSCC), CBR1 inhibition has been shown to increase intracellular ROS levels, leading to the upregulation of β-catenin, a key transcription factor that induces genes related to epithelial-mesenchymal transition (EMT).[6]

Caption: Inhibition of CBR1 can promote metastasis via ROS and β-catenin.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for reproducible research. Below are representative methodologies for key experiments.

CBR1 Enzymatic Inhibition Assay

This protocol is designed to determine the IC50 of an inhibitor against recombinant human CBR1.

Materials:

-

Recombinant human CBR1 enzyme

-

NADPH

-

Substrate (e.g., menadione or daunorubicin)

-

This compound or other test inhibitors

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add assay buffer, NADPH (final concentration, e.g., 200 μM), and varying concentrations of this compound.

-

Add the recombinant CBR1 enzyme to each well (final concentration, e.g., 5-10 nM) and incubate for a pre-determined time (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding the substrate (e.g., menadione, final concentration, e.g., 150 μM).

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, for a set period (e.g., 10-15 minutes) at 37°C.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Invasion Assay

This protocol assesses the effect of CBR1 inhibition on the invasive capacity of cancer cells.

Materials:

-

HNSCC cell lines (e.g., SNU-1041, YD10B)

-

Cell culture medium and supplements

-

This compound

-

Matrigel-coated invasion chambers (e.g., Boyden chambers)

-

Serum-free medium

-

Medium containing a chemoattractant (e.g., 10% fetal bovine serum)

-

Cotton swabs

-

Methanol

-

Crystal violet stain

-

Microscope

Procedure:

-

Culture HNSCC cells to sub-confluency.

-

Treat the cells with this compound at various concentrations for a specified duration (e.g., 24-48 hours).

-

Harvest the cells and resuspend them in serum-free medium.

-

Seed a defined number of cells (e.g., 1 x 10^5) into the upper chamber of the Matrigel-coated invasion inserts. The lower chamber should contain a medium with a chemoattractant.

-

Incubate the chambers for a period that allows for invasion (e.g., 24-48 hours) at 37°C in a CO2 incubator.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the fixed cells with crystal violet.

-

Count the number of stained, invaded cells in several microscopic fields.

-

Quantify the results and compare the invasive potential of this compound-treated cells to control cells.

Caption: Workflow for a cellular invasion assay to study this compound effects.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of Carbonyl Reductase 1. Its high potency makes it a suitable probe for elucidating the involvement of CBR1 in drug metabolism, oxidative stress, and cancer biology. Further characterization of its binding kinetics and in vivo efficacy will be crucial for its potential development as a therapeutic agent. This guide provides a foundational understanding of this compound's mechanism of action and offers standardized methodologies to facilitate further research in this area.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. gosset.ai [gosset.ai]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibition of polymorphic human carbonyl reductase 1 (CBR1) by the cardioprotectant flavonoid 7-monohydroxyethyl rutoside (monoHER) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Carbonyl Reductase 1 Safely Improves the Efficacy of Doxorubicin in Breast Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Carbonyl Reductase 1 Enhances Metastasis of Head and Neck Squamous Cell Carcinoma through β-catenin-Mediated Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Inhibition of Polymorphic Human Carbonyl Reductase 1 (CBR1) by the Cardioprotectant Flavonoid 7-monohydroxyethyl rutoside (monoHER) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to CBR1-IN-5: A Potent Carbonyl Reductase 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBR1-IN-5, also identified as compound 13o in the scientific literature, is a potent and selective inhibitor of human Carbonyl Reductase 1 (CBR1). CBR1 is a monomeric, NADPH-dependent oxidoreductase belonging to the short-chain dehydrogenase/reductase (SDR) family. This enzyme plays a crucial role in the metabolism of a wide array of endogenous and xenobiotic carbonyl compounds, including prostaglandins, quinones, and various drugs. Notably, CBR1 is implicated in the development of chemoresistance and cardiotoxicity associated with anthracycline anticancer agents like doxorubicin and daunorubicin by reducing them to their less active and more toxic alcohol metabolites. The development of selective CBR1 inhibitors such as this compound presents a promising therapeutic strategy to enhance the efficacy and safety of existing chemotherapy regimens. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, and the experimental protocols for its synthesis and evaluation.

Chemical and Physical Properties

This compound is a derivative of the 8-hydroxy-2-imino-2H-chromene-3-carboxamide scaffold. Its specific chemical structure and properties are detailed below.

| Property | Value |

| Compound Name | This compound (compound 13o) |

| IUPAC Name | 8-hydroxy-2-imino-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide |

| Chemical Formula | C₁₇H₁₄N₂O₄ |

| Molecular Weight | 310.31 g/mol |

| SMILES | COc1ccccc1NC(=O)c2c(O)ccc3c2oc(=N)cc3 |

| Physical Appearance | Yellow solid |

Quantitative Biological Data

The inhibitory potency of this compound against human CBR1 has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key measure of its efficacy.

| Parameter | Value (µM) |

| IC50 | 0.1 |

Experimental Protocols

Synthesis of this compound (compound 13o)

The synthesis of this compound is achieved through a multi-step process culminating in the condensation of a salicylaldehyde derivative with an N-aryl cyanoacetamide.

Materials:

-

2,3-dihydroxybenzaldehyde

-

2-cyano-N-(2-methoxyphenyl)acetamide

-

Piperidine

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

A solution of 2,3-dihydroxybenzaldehyde (1 mmol) and 2-cyano-N-(2-methoxyphenyl)acetamide (1 mmol) in ethanol (20 mL) is prepared.

-

Piperidine (0.1 mmol) is added to the solution as a catalyst.

-

The reaction mixture is refluxed for 4 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield this compound as a yellow solid.

In Vitro CBR1 Inhibition Assay

The inhibitory activity of this compound on CBR1 is determined by monitoring the decrease in NADPH concentration during the enzymatic reaction.

Materials:

-

Recombinant human CBR1 enzyme

-

NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)

-

Substrate (e.g., 4-benzoylpyridine)

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

The reaction mixture is prepared in a 96-well plate, containing the assay buffer, NADPH (final concentration, e.g., 0.2 mM), and the CBR1 enzyme (final concentration, e.g., 10 nM).

-

This compound is added to the wells at various concentrations. A control with DMSO alone is also included.

-

The plate is pre-incubated at 37°C for 10 minutes.

-

The reaction is initiated by the addition of the substrate, 4-benzoylpyridine (final concentration, e.g., 1 mM).

-

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored kinetically for a set period (e.g., 10 minutes) using a microplate reader.

-

The initial reaction rates are calculated from the linear portion of the kinetic curve.

-

The percentage of inhibition for each concentration of this compound is calculated relative to the DMSO control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

Caption: Signaling pathway of CBR1 and its inhibition by this compound.

Caption: Experimental workflow for the in vitro CBR1 inhibition assay.

An In-depth Technical Guide to Cbr1-IN-5 as a Selective CBR1 Inhibitor

Notice: Despite a comprehensive search of scientific literature and chemical databases, no public domain information is available for a selective CBR1 inhibitor specifically designated "Cbr1-IN-5." This identifier may correspond to an internal research compound that has not been disclosed publicly, a placeholder name, or a misnomer.

Consequently, this guide will provide a detailed framework for a technical whitepaper on a selective CBR1 inhibitor, using publicly available information on other well-characterized CBR1 inhibitors as a proxy. This will serve as a template for the type of information required and the expected data presentation for a compound like "this compound," should information become available.

Introduction to Carbonyl Reductase 1 (CBR1)

Carbonyl reductase 1 (CBR1) is a cytosolic, monomeric, and NADPH-dependent enzyme belonging to the short-chain dehydrogenase/reductase (SDR) superfamily. It is ubiquitously expressed in human tissues and plays a significant role in the metabolism of a wide array of endogenous and xenobiotic carbonyl compounds, including prostaglandins, quinones, and various drugs.

CBR1 is of particular interest in drug development due to its involvement in the metabolism of chemotherapeutic agents. For instance, it reduces anthracyclines like doxorubicin and daunorubicin to their less potent and cardiotoxic alcohol metabolites.[1][2][3] Therefore, selective inhibition of CBR1 is a promising strategy to enhance the efficacy and reduce the toxicity of certain anticancer drugs.[4][5]

The Role of Selective CBR1 Inhibition

The development of potent and selective CBR1 inhibitors is a key area of research. Such inhibitors could be used as adjuvant therapies to:

-

Increase the therapeutic window of anticancer drugs: By preventing the metabolic inactivation of drugs like doxorubicin, CBR1 inhibitors can increase their effective concentration at the tumor site.[4]

-

Mitigate cardiotoxicity: The conversion of anthracyclines to their cardiotoxic metabolites is a major dose-limiting factor. CBR1 inhibition can reduce the formation of these metabolites.[1]

-

Overcome chemoresistance: In some cancers, overexpression of CBR1 contributes to drug resistance.[4]

Biochemical and Cellular Activity of a Selective CBR1 Inhibitor

This section would typically present the core data on the inhibitor's activity. As a proxy, we will use data formats and experimental descriptions based on known CBR1 inhibitors.

In Vitro Enzyme Inhibition

The potency of a selective CBR1 inhibitor is determined through enzyme inhibition assays. The key parameter is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the CBR1 enzyme by 50%.

Table 1: In Vitro Inhibitory Activity of a Hypothetical Selective CBR1 Inhibitor

| Enzyme | Substrate | Inhibitor | IC50 (µM) | Ki (µM) | Inhibition Type |

| Human CBR1 | Menadione | This compound | Data not available | Data not available | e.g., Competitive |

| Human CBR1 | Daunorubicin | This compound | Data not available | Data not available | e.g., Competitive |

| Human CBR3 | Menadione | This compound | Data not available | --- | --- |

| Human AKR1C3 | Prostaglandin D2 | This compound | Data not available | --- | --- |

Note: IC50 and Ki values, as well as the type of inhibition, would be determined experimentally.

Cellular Activity

Cell-based assays are crucial to determine if the inhibitor can effectively reach and engage its target within a cellular context.

Table 2: Cellular Activity of a Hypothetical Selective CBR1 Inhibitor in A549 Lung Carcinoma Cells

| Treatment | Daunorubicin IC50 (µM) | Fold-Sensitization |

| Daunorubicin alone | Data not available | 1 |

| Daunorubicin + this compound (1 µM) | Data not available | e.g., >1 |

| Daunorubicin + this compound (5 µM) | Data not available | e.g., >1 |

Note: This table would demonstrate the ability of the CBR1 inhibitor to sensitize cancer cells to a CBR1 substrate drug.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings.

Recombinant Human CBR1 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified CBR1.

Protocol:

-

Reagents:

-

Recombinant human CBR1 enzyme

-

NADPH (cofactor)

-

Menadione or other suitable substrate

-

Inhibitor compound (this compound)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

-

Procedure: a. A reaction mixture is prepared containing the assay buffer, NADPH, and the CBR1 enzyme. b. The inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations. c. The reaction is initiated by the addition of the substrate (e.g., menadione). d. The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader. e. IC50 values are calculated by fitting the dose-response data to a suitable equation.[6]

Cell Viability Assay

This assay assesses the effect of the inhibitor on the sensitivity of cancer cells to a chemotherapeutic agent.

Protocol:

-

Cell Line: A549 human lung carcinoma cells (or other relevant cell line).

-

Reagents:

-

Cell culture medium

-

Daunorubicin (or other CBR1 substrate drug)

-

This compound

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

-

Procedure: a. Cells are seeded in 96-well plates and allowed to attach overnight. b. Cells are treated with a serial dilution of the chemotherapeutic agent in the presence or absence of a fixed concentration of the CBR1 inhibitor. c. After a defined incubation period (e.g., 72 hours), the cell viability reagent is added. d. The signal (e.g., absorbance or luminescence) is measured, which is proportional to the number of viable cells. e. IC50 values for the chemotherapeutic agent are determined under each condition.

Signaling Pathways and Experimental Workflows

Visual diagrams are critical for understanding complex biological processes and experimental designs.

Caption: Mechanism of this compound inhibition of drug metabolism.

Caption: Drug discovery workflow for a CBR1 inhibitor.

Conclusion

While specific data for "this compound" is not publicly available, the framework presented in this guide outlines the necessary components of a comprehensive technical whitepaper for a selective CBR1 inhibitor. The development of such inhibitors holds significant promise for improving cancer chemotherapy by enhancing drug efficacy and reducing adverse effects. Further research and public disclosure of data on novel CBR1 inhibitors are anticipated to advance this important area of drug discovery.

References

- 1. Inhibition of polymorphic human carbonyl reductase 1 (CBR1) by the cardioprotectant flavonoid 7-monohydroxyethyl rutoside (monoHER) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. E2G [v2f.stanford.edu]

- 3. Carbonyl reductase [NADPH] 1 (human) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human carbonyl reductase 1 upregulated by hypoxia renders resistance to apoptosis in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 8-hydroxy-2-iminochromene derivatives as selective and potent inhibitors of human carbonyl reductase 1 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. In Silico and In Vitro Assessment of Carbonyl Reductase 1 Inhibition Using ASP9521—A Potent Aldo-Keto Reductase 1C3 Inhibitor with the Potential to Support Anticancer Therapy Using Anthracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: Carbonyl Reductase 1 in Doxorubicin Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Doxorubicin, a potent anthracycline antibiotic, remains a cornerstone of chemotherapy for a wide spectrum of malignancies. However, its clinical utility is significantly hampered by a dose-dependent cardiotoxicity, a life-threatening adverse effect. A key player in this cardiotoxic cascade is Carbonyl Reductase 1 (CBR1), a cytosolic NADPH-dependent oxidoreductase. This technical guide delves into the critical role of CBR1 in the metabolic activation of doxorubicin, leading to the formation of the cardiotoxic metabolite, doxorubicinol. We will explore the enzymatic kinetics of this conversion, the downstream signaling pathways implicated in cardiac damage and chemoresistance, and present detailed experimental protocols for studying this crucial interaction. This guide aims to provide researchers and drug development professionals with a comprehensive understanding of the CBR1-doxorubicin axis, fostering the development of novel strategies to mitigate cardiotoxicity and enhance the therapeutic index of this vital chemotherapeutic agent.

Introduction

Doxorubicin exerts its anticancer effects primarily through the intercalation of DNA and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[1] Concurrently, doxorubicin undergoes extensive metabolism, with the reduction of its C-13 carbonyl group to a secondary alcohol, doxorubicinol, being a major pathway.[2] This biotransformation is predominantly catalyzed by Carbonyl Reductase 1 (CBR1), an enzyme ubiquitously expressed in various tissues, including the liver and heart.[2][3]

The clinical significance of this metabolic conversion is twofold. Firstly, doxorubicinol is a significantly less potent anticancer agent than its parent compound.[4] Secondly, and more critically, doxorubicinol is a major contributor to the dose-limiting cardiotoxicity of doxorubicin.[4][5] Evidence strongly suggests that doxorubicinol accumulation in cardiomyocytes disrupts calcium homeostasis, induces mitochondrial dysfunction, and promotes the generation of reactive oxygen species (ROS), ultimately leading to cellular damage and heart failure.[4][6] Furthermore, overexpression of CBR1 in cancer cells has been linked to doxorubicin resistance, further complicating treatment outcomes.[4][7]

This guide provides a detailed examination of the role of CBR1 in doxorubicin metabolism, offering insights into its biochemical mechanisms, clinical implications, and methodologies for its investigation.

The Enzymatic Conversion of Doxorubicin by CBR1

CBR1, a member of the short-chain dehydrogenase/reductase (SDR) superfamily, utilizes NADPH as a cofactor to catalyze the reduction of a wide range of endogenous and xenobiotic carbonyl compounds.[3] In the context of doxorubicin metabolism, CBR1 facilitates the conversion of the C-13 keto group of doxorubicin to a hydroxyl group, yielding doxorubicinol.

Biochemical Reaction

The enzymatic reaction can be represented as follows:

Doxorubicin + NADPH + H⁺ --CBR1--> Doxorubicinol + NADP⁺

This conversion significantly alters the pharmacological profile of the drug, reducing its antineoplastic efficacy while potentiating its cardiotoxic effects.

Quantitative Data on CBR1-Mediated Doxorubicin Metabolism

The kinetic parameters of CBR1-mediated doxorubicin reduction have been characterized in several studies. These parameters are crucial for understanding the efficiency of doxorubicinol formation and for developing targeted inhibitors.

| Parameter | Value | Species/System | Reference |

| Km (Doxorubicin) | 74 - 99 µM | Recombinant Mouse CBR1 | [8] |

| kcat (Doxorubicin) | Not consistently reported | ||

| kcat/Km | Significantly higher for CBR1 than CBR3 | Recombinant Mouse CBR1 vs CBR3 | [8] |

| Doxorubicinol Levels (Plasma) | 1.10 - 27.00 ng/mL | Breast Cancer Patients | [9] |

| Doxorubicin Levels (Plasma) | 12.54 - 620.01 ng/mL | Breast Cancer Patients | [9] |

| Doxorubicinol Levels (Heart Tissue) | Variable, dependent on dose and time | Animal Models | [1] |

Table 1: Kinetic Parameters and Metabolite Levels in Doxorubicin Metabolism. This table summarizes key quantitative data related to the interaction of CBR1 with doxorubicin.

Signaling Pathways and Clinical Implications

The metabolic conversion of doxorubicin to doxorubicinol by CBR1 initiates a cascade of intracellular events that contribute to both cardiotoxicity and chemoresistance.

Cardiotoxicity

The accumulation of doxorubicinol in cardiomyocytes is a primary driver of doxorubicin-induced cardiotoxicity. The proposed mechanisms involve:

-

Reactive Oxygen Species (ROS) Generation: Doxorubicin metabolism, including the CBR1-mediated conversion, is associated with a significant increase in ROS production within mitochondria.[4][6] This oxidative stress leads to lipid peroxidation, DNA damage, and apoptosis of cardiac cells.[6][10]

-

Mitochondrial Dysfunction: Doxorubicinol can impair mitochondrial function by disrupting the electron transport chain and inducing the mitochondrial permeability transition, leading to a loss of membrane potential and release of pro-apoptotic factors.

-

Calcium Dysregulation: Doxorubicinol has been shown to interfere with calcium handling in cardiomyocytes, affecting the function of key proteins like the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a) and ryanodine receptors, which are critical for proper muscle contraction and relaxation.[5]

Figure 1: Signaling Pathway of CBR1-Mediated Doxorubicin Cardiotoxicity. This diagram illustrates the conversion of doxorubicin to doxorubicinol by CBR1 and the subsequent downstream events leading to cardiomyocyte apoptosis and cardiotoxicity.

Chemoresistance

Overexpression of CBR1 in cancer cells can contribute to doxorubicin resistance through several mechanisms:

-

Metabolic Inactivation: By converting doxorubicin to the less potent doxorubicinol, CBR1 effectively reduces the intracellular concentration of the active drug available to target cancer cells.[4]

-

Detoxification of Aldehydes: Doxorubicin-induced oxidative stress generates cytotoxic aldehydes. CBR1 can detoxify these aldehydes, thereby protecting cancer cells from apoptosis.[7]

-

Induction of Anti-Apoptotic Pathways: Studies have shown that CBR1 overexpression can lead to the activation of pro-survival signaling pathways, such as the MAPK/ERK pathway, which can counteract the apoptotic effects of doxorubicin.[11]

Figure 2: Mechanisms of CBR1-Mediated Doxorubicin Chemoresistance. This diagram outlines the pathways by which CBR1 expression in cancer cells can lead to reduced sensitivity to doxorubicin.

Experimental Protocols

Investigating the role of CBR1 in doxorubicin metabolism requires robust and reproducible experimental methodologies. This section provides detailed protocols for key assays.

CBR1 Enzyme Activity Assay

This protocol describes the measurement of CBR1 activity by monitoring the NADPH-dependent formation of doxorubicinol from doxorubicin.

Materials:

-

Recombinant human or mouse CBR1

-

Doxorubicin hydrochloride

-

NADPH

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Potassium phosphate buffer (to final volume)

-

Recombinant CBR1 (e.g., 1 µM)

-

Doxorubicin (e.g., 200 µM)

-

-

Initiation of Reaction: Initiate the reaction by adding NADPH to a final concentration of 200 µM.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., daunorubicin).

-

Protein Precipitation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to precipitate the protein.

-

Sample Analysis: Transfer the supernatant to an autosampler vial and analyze the formation of doxorubicinol using a validated LC-MS/MS method.[8]

Measurement of Intracellular Doxorubicinol

This protocol details the quantification of doxorubicinol in cultured cells treated with doxorubicin.

Materials:

-

Cultured cells (e.g., cancer cell lines or cardiomyocytes)

-

Doxorubicin hydrochloride

-

Cell lysis buffer (e.g., RIPA buffer)

-

Acetonitrile

-

Internal standard (e.g., daunorubicin)

-

LC-MS/MS system

Procedure:

-

Cell Treatment: Seed cells in a culture plate and treat with the desired concentration of doxorubicin for a specified duration.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).

-

Metabolite Extraction: To a known amount of cell lysate, add three volumes of ice-cold acetonitrile containing the internal standard to precipitate proteins and extract the metabolites.

-

Centrifugation: Centrifuge the mixture at high speed to pellet the precipitated protein.

-

Sample Analysis: Collect the supernatant and analyze the concentration of doxorubicinol using LC-MS/MS, normalizing the result to the total protein concentration.[12]

Animal Model of Doxorubicin-Induced Cardiotoxicity

This protocol provides a general framework for inducing cardiotoxicity in rodents to study the in vivo effects of CBR1.

Materials:

-

Rodents (e.g., mice or rats)

-

Doxorubicin hydrochloride

-

Saline solution

-

Echocardiography equipment

-

Histology reagents

Procedure:

-

Animal Dosing: Administer doxorubicin to the animals via intraperitoneal (i.p.) or intravenous (i.v.) injection. A common dosing regimen for chronic cardiotoxicity in rats is multiple i.p. injections with a cumulative dose of 15-20 mg/kg.[13][14]

-

Monitoring: Monitor the animals regularly for signs of toxicity, including weight loss, lethargy, and changes in behavior.

-

Cardiac Function Assessment: Periodically assess cardiac function using non-invasive methods such as echocardiography to measure parameters like ejection fraction and fractional shortening.

-

Tissue Collection: At the end of the study, euthanize the animals and collect heart and other tissues for further analysis.

-

Histopathological Analysis: Fix the heart tissue in formalin, embed in paraffin, and section for histological staining (e.g., H&E, Masson's trichrome) to assess for myocardial damage, fibrosis, and inflammation.

-

Biochemical Analysis: Homogenize a portion of the heart tissue to measure levels of doxorubicin and doxorubicinol by LC-MS/MS and to assess markers of oxidative stress.

Figure 3: Experimental Workflow for Investigating CBR1 and Doxorubicin. This diagram provides a high-level overview of the in vitro and in vivo experimental approaches used to study the role of CBR1 in doxorubicin metabolism and toxicity.

Conclusion and Future Directions

Carbonyl Reductase 1 plays a pivotal and multifaceted role in the metabolism of doxorubicin, with profound implications for both its therapeutic efficacy and its dose-limiting cardiotoxicity. The conversion of doxorubicin to doxorubicinol by CBR1 represents a critical juncture, tipping the balance from a potent anticancer agent to a cardiotoxic metabolite. Understanding the intricate details of this metabolic pathway, from the enzyme kinetics to the downstream signaling cascades, is paramount for the development of safer and more effective cancer therapies.

Future research should focus on several key areas:

-

Development of Selective CBR1 Inhibitors: The design of potent and selective inhibitors of CBR1 could be a promising strategy to mitigate doxorubicin-induced cardiotoxicity and potentially overcome chemoresistance.

-

Pharmacogenomics of CBR1: Further investigation into the impact of CBR1 genetic polymorphisms on doxorubicin metabolism and clinical outcomes will be crucial for personalizing chemotherapy and identifying patients at higher risk of cardiotoxicity.

-

Elucidation of Novel Signaling Pathways: A deeper understanding of the signaling networks activated by doxorubicinol in cardiomyocytes will uncover new therapeutic targets for cardioprotection.

-

Combination Therapies: Exploring the synergistic effects of CBR1 inhibitors with doxorubicin and other chemotherapeutic agents could lead to improved treatment regimens with enhanced efficacy and reduced toxicity.

By continuing to unravel the complexities of the CBR1-doxorubicin interaction, the scientific community can pave the way for innovative strategies that maximize the therapeutic potential of this important anticancer drug while safeguarding the cardiovascular health of patients.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of Carbonyl Reductase 1 Safely Improves the Efficacy of Doxorubicin in Breast Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CBR1 and CBR3 pharmacogenetics and their influence on doxorubicin disposition in Asian breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Determining Role of Mitochondrial Reactive Oxygen Species Generation and Monoamine Oxidase Activity in Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. mdpi.com [mdpi.com]

- 7. Up-Regulation of Carbonyl Reductase 1 Renders Development of Doxorubicin Resistance in Human Gastrointestinal Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carbonyl Reductase 1 Plays a Significant Role in Converting Doxorubicin to Cardiotoxic Doxorubicinol in Mouse Liver, but the Majority of the Doxorubicinol-Forming Activity Remains Unidentified - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Doxorubicin paradoxically protects cardiomyocytes against iron-mediated toxicity: role of reactive oxygen species and ferritin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of doxorubicin-induced drug resistance and drug resistant tumour growth in a murine breast tumour model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Doxorubicin-induced cardiotoxicity model elaboration in rats and rabbits | Laboratory Animals for Science [labanimalsjournal.ru]

- 14. Modeling Doxorubicin-Induced Cardiomyopathy With Fibrotic Myocardial Damage in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cbr1-IN-5: A Potent Carbonyl Reductase 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Cbr1-IN-5, a potent and selective inhibitor of Carbonyl Reductase 1 (CBR1). The information presented herein is intended to support research and drug development efforts targeting CBR1-mediated metabolic pathways.

Chemical Structure and Properties

This compound, also identified as compound 13o in the primary literature, is a synthetic small molecule belonging to the 8-hydroxy-2-iminochromene class of compounds. Its discovery and characterization were first reported by Hu et al. in Organic & Biomolecular Chemistry in 2015.[1]

Chemical Structure:

-

Systematic Name: 8-hydroxy-2-((4-methoxyphenyl)imino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

-

Chemical Formula: C22H17N3O4

-

Molecular Weight: 387.39 g/mol

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C22H17N3O4 | Calculated |

| Molecular Weight | 387.39 g/mol | Calculated |

| IC50 vs. CBR1 | 0.1 µM | [1] |

| CAS Number | Not available | N/A |

| Appearance | Not specified | N/A |

| Solubility | Not specified | N/A |

Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of Carbonyl Reductase 1 (CBR1), a cytosolic, NADPH-dependent oxidoreductase.[1] CBR1 plays a significant role in the metabolism of a wide range of endogenous and xenobiotic compounds, including prostaglandins, quinones, and various drugs.[2][3][4] One of the most clinically relevant functions of CBR1 is its role in the metabolism of anthracycline chemotherapeutic agents like doxorubicin. CBR1 converts doxorubicin to the less potent and cardiotoxic metabolite, doxorubicinol.[5]

By inhibiting CBR1, this compound can modulate these metabolic pathways. This inhibition can lead to increased efficacy of anthracycline chemotherapy and potentially reduce its associated cardiotoxicity. Furthermore, given CBR1's involvement in prostaglandin metabolism and its protective role against oxidative stress, inhibition by this compound may have broader implications in inflammation and cellular stress responses.[2]

Experimental Protocols

The following experimental protocols are summarized from the primary literature describing the synthesis and characterization of this compound.[1]

Synthesis of this compound (Compound 13o)

The synthesis of this compound is a multi-step process. A key final step involves the reaction of 8-hydroxy-2-imino-2H-chromene-3-carboxylic acid with 2-chloroaniline. The general procedure for the synthesis of the 8-hydroxy-2-iminochromene derivatives is as follows:

-

Starting Materials: Substituted 2,3-dihydroxybenzaldehyde and N-substituted 2-cyanoacetamide.

-

Reaction: A mixture of the substituted 2,3-dihydroxybenzaldehyde (1.0 mmol) and the appropriate N-substituted 2-cyanoacetamide (1.1 mmol) is prepared in ethanol (5 mL).

-

Catalyst: Piperidine (0.2 mmol) is added to the mixture.

-

Reflux: The reaction mixture is refluxed for a specified period (typically several hours), and the progress is monitored by thin-layer chromatography (TLC).

-

Purification: After completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration. The crude product is then purified by column chromatography on silica gel to yield the final 8-hydroxy-2-iminochromene derivative.

Note: This is a generalized procedure. For the exact synthesis of this compound (compound 13o), refer to the detailed methodology in Hu et al., 2015.

CBR1 Inhibition Assay

The inhibitory activity of this compound against human CBR1 is determined using a spectrophotometric assay.

-

Enzyme Preparation: Recombinant human CBR1 is expressed and purified.

-

Assay Buffer: The assay is typically performed in a buffer such as 100 mM potassium phosphate (pH 7.0).

-

Reaction Mixture: The reaction mixture contains the assay buffer, NADPH (cofactor), a CBR1 substrate (e.g., 4-nitrobenzaldehyde or menadione), and the purified CBR1 enzyme.

-

Inhibitor Addition: Various concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the reaction mixture. A control reaction without the inhibitor is also prepared.

-

Initiation and Measurement: The reaction is initiated by the addition of the enzyme or substrate. The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

IC50 Determination: The percentage of inhibition at each this compound concentration is calculated relative to the control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Quantitative Data

The inhibitory potency and selectivity of this compound have been quantitatively assessed.

Table 2: In Vitro Inhibitory Activity of this compound

| Enzyme Target | IC50 (µM) | Selectivity vs. CBR1 | Source |

| Human CBR1 | 0.1 | - | [1] |

| Human CBR3 | > 10 | > 100-fold | [1] |

| Human AKR1B1 | > 10 | > 100-fold | [1] |

| Human AKR1B10 | > 10 | > 100-fold | [1] |

AKR: Aldo-Keto Reductase

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of Carbonyl Reductase 1. Its high potency and selectivity make it a suitable probe for cellular and in vivo studies aimed at understanding CBR1 function and for validating CBR1 as a therapeutic target in areas such as oncology and toxicology. Further research into the pharmacokinetic and pharmacodynamic properties of this compound and its analogs is warranted to explore their full therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CBR1 - Wikipedia [en.wikipedia.org]

- 3. uniprot.org [uniprot.org]

- 4. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbonyl Reductase 1 Plays a Significant Role in Converting Doxorubicin to Cardiotoxic Doxorubicinol in Mouse Liver, but the Majority of the Doxorubicinol-Forming Activity Remains Unidentified - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Inhibition of Human Carbonyl Reductase 1 (CBR1) by Cbr1-IN-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of Cbr1-IN-5 against human Carbonyl Reductase 1 (CBR1). It includes quantitative data on its potency, detailed experimental protocols for assessing its inhibitory action, and a visualization of the relevant biological pathways.

Quantitative Inhibitory Potency of this compound

This compound, also identified as compound 13o in the primary literature, is a potent inhibitor of human CBR1. The half-maximal inhibitory concentration (IC50) of this compound against human CBR1 has been determined to be 0.1 µM [1]. This value indicates a high degree of potency, making this compound a significant tool for studying CBR1 function and a potential candidate for therapeutic development.

| Compound | Target | IC50 Value | Reference |

| This compound (compound 13o) | Human CBR1 | 0.1 µM | --INVALID-LINK--[1][2] |

Experimental Protocol: Determination of IC50 for CBR1 Inhibitors

The following is a detailed methodology for determining the IC50 value of inhibitors against human CBR1, based on established protocols. This method relies on monitoring the oxidation of NADPH, a cofactor for CBR1 activity, which can be measured spectrophotometrically.

Materials and Reagents:

-

Recombinant human CBR1 enzyme

-

NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

-

Substrate (e.g., menadione or a specific substrate of interest)

-

Inhibitor compound (e.g., this compound)

-

Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the inhibitor compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the inhibitor to cover a range of concentrations (e.g., from 0.01 µM to 100 µM).

-

Prepare solutions of recombinant human CBR1, NADPH, and the chosen substrate in the phosphate buffer at desired concentrations.

-

-

Enzymatic Reaction Setup:

-

In a 96-well microplate, add the following to each well:

-

Pre-incubate the mixture for a defined period (e.g., 5 minutes) at a controlled temperature (e.g., 37°C)[3].

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding a fixed concentration of NADPH (e.g., 200 µM final concentration) to each well[3].

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADPH oxidation) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a sigmoidal curve) using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity.

-

CBR1 Signaling and Metabolic Pathway

Human Carbonyl Reductase 1 (CBR1) is a cytosolic, NADPH-dependent oxidoreductase belonging to the short-chain dehydrogenase/reductase (SDR) superfamily. It plays a crucial role in the metabolism of a wide range of endogenous and xenobiotic carbonyl compounds.

The diagram above illustrates the central role of human CBR1 in metabolizing both therapeutic drugs, such as anthracyclines, and endogenous compounds like prostaglandins and byproducts of lipid peroxidation. The inhibitor, this compound, acts by directly targeting and inhibiting the enzymatic activity of CBR1, thereby preventing the conversion of its substrates. This inhibition can have significant implications, such as potentially reducing the cardiotoxicity associated with anthracycline chemotherapy by preventing their conversion to more toxic metabolites.

Mechanism of Inhibition:

Studies on 8-hydroxy-2-iminochromene derivatives, the class of compounds to which this compound belongs, suggest a competitive mode of inhibition[2]. Molecular docking and site-directed mutagenesis studies have identified key amino acid residues within the CBR1 active site that are crucial for the tight binding of these inhibitors. These residues include Ser139, Met141, Tyr193, and Trp229[2]. The interaction of this compound with these residues likely prevents the substrate from accessing the catalytic site, thereby inhibiting the enzymatic reaction.

References

Foundational Research on Carbonyl Reductase 1 (CBR1) Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbonyl Reductase 1 (CBR1) is a ubiquitously expressed NADPH-dependent oxidoreductase belonging to the short-chain dehydrogenase/reductase (SDR) family.[1] It plays a crucial role in the metabolism of a wide array of endogenous and xenobiotic carbonyl compounds, including prostaglandins, quinones, and various drugs.[1][2][3] Notably, CBR1 is implicated in the development of chemoresistance and cardiotoxicity associated with anthracycline anticancer agents like doxorubicin and daunorubicin by reducing them to their less potent but more toxic alcohol metabolites.[3][4][5] Furthermore, emerging evidence highlights the involvement of CBR1 in cancer progression through the regulation of key signaling pathways. This technical guide provides an in-depth overview of the foundational research on CBR1 inhibition, presenting quantitative data for known inhibitors, detailed experimental protocols, and visualizations of associated signaling pathways.

Mechanism of Action and Therapeutic Relevance

CBR1 utilizes NADPH as a cofactor to catalyze the reduction of carbonyl groups to their corresponding alcohols.[3] Its broad substrate specificity makes it a key player in cellular detoxification and metabolic processes.[2][6] However, this activity can be detrimental in the context of cancer therapy. For instance, the CBR1-mediated conversion of doxorubicin to doxorubicinol not only diminishes the drug's efficacy but also contributes significantly to its cardiotoxic side effects.[4]

Inhibition of CBR1 has emerged as a promising therapeutic strategy to enhance the efficacy of chemotherapy and mitigate its adverse effects. Moreover, studies have revealed a complex role for CBR1 in tumor biology. In some cancers, such as head and neck squamous cell carcinoma (HNSCC) and uterine cervical cancer, decreased CBR1 expression is associated with enhanced tumor invasion and metastasis through the induction of the Epithelial-Mesenchymal Transition (EMT).[7] This process is linked to an increase in intracellular reactive oxygen species (ROS) and the subsequent activation of the β-catenin signaling pathway.[2] Conversely, in other contexts like ovarian cancer, CBR1 overexpression has been shown to suppress proliferation.[8]

Quantitative Data on CBR1 Inhibitors

A variety of compounds have been identified as inhibitors of CBR1. The following tables summarize the inhibitory potency (IC50 and Ki values) of selected compounds against human CBR1. These values are crucial for comparing the efficacy of different inhibitors and for guiding the development of novel therapeutic agents.

Table 1: IC50 Values of CBR1 Inhibitors

| Inhibitor | Substrate | CBR1 Isoform | IC50 (µM) | Reference |

| monoHER | Daunorubicin | V88 | 219 | [3][9] |

| monoHER | Daunorubicin | I88 | 164 | [3][9] |

| monoHER | Doxorubicin | V88 | 59 | [3][9] |

| monoHER | Doxorubicin | I88 | 37 | [3][9] |

| triHER | Daunorubicin | V88 | >250 | [3] |

| triHER | Daunorubicin | I88 | 205 | [3] |

| triHER | Doxorubicin | V88 | 125 | [3] |

| triHER | Doxorubicin | I88 | 78 | [3] |

| Quercetin | Daunorubicin | V88 | 1.8 | [3] |

| Quercetin | Daunorubicin | I88 | 0.9 | [3] |

| Quercetin | Doxorubicin | V88 | 0.8 | [3] |

| Quercetin | Doxorubicin | I88 | 0.4 | [3] |

| Xanthohumol (XN) | Daunorubicin | Recombinant | 11 | [10] |

| Isoxanthohumol (IX) | Daunorubicin | Recombinant | 20 | [10] |

| 8-Prenylnaringenin (8-PN) | Daunorubicin | Recombinant | 12 | [10] |

| 8-Prenylnaringenin (8-PN) | Daunorubicin | SW480 cytosol | 3.71 ± 0.26 | [8][10] |

| ASP9521 | Menadione | Recombinant | 44.00 | [11] |

Table 2: Ki Values of CBR1 Inhibitors

| Inhibitor | Substrate | Inhibition Type | Ki (µM) | Reference |

| monoHER | Daunorubicin | Competitive | 45 ± 18 | [3][9] |

| monoHER | Menadione | Uncompetitive | 33 ± 17 | [3][9][12] |

| 8-Prenylnaringenin (8-PN) | 2,3-hexanedione | - | 0.180 ± 0.020 | [10] |

| Rutin | Daunorubicin | Mixed | Kic = 1.8 ± 1.2, Kiu = 2.8 ± 1.6 | [7] |

Experimental Protocols

Recombinant Human CBR1 Enzyme Inhibition Assay

This protocol is adapted from studies investigating the inhibition of recombinant human CBR1.[3][11][13]

Objective: To determine the inhibitory effect of a compound on the enzymatic activity of purified recombinant human CBR1.

Materials:

-

Purified recombinant human CBR1 enzyme.

-

NADPH (cofactor).

-

Substrate: Menadione or Daunorubicin.

-

Inhibitor compound of interest.

-

Assay buffer: e.g., 50 mM sodium phosphate, pH 6.8, 150 mM NaCl, 1 mM MgCl2.[14]

-

96-well UV-transparent microplate.

-

Microplate reader capable of measuring absorbance at 340 nm.

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of NADPH, substrate, and inhibitor in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of all reagents in the assay buffer. The final concentration of the organic solvent should be kept low (e.g., <2% v/v) to avoid enzyme denaturation.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the CBR1 enzyme.

-

Include control wells:

-

No inhibitor (vehicle control) to measure 100% enzyme activity.

-

No enzyme to measure background absorbance.

-

No NADPH to ensure the reaction is cofactor-dependent.

-

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 5 minutes).

-

-

Initiation of Reaction:

-

Measurement of Activity:

-

Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[3]

-

Record the absorbance at regular intervals for a set period (e.g., 15-30 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.[4]

-

To determine the inhibition constant (Ki) and the mechanism of inhibition, perform kinetic studies with varying concentrations of both the substrate and the inhibitor and analyze the data using methods such as Lineweaver-Burk or Dixon plots.[3]

-

Cell-Based CBR1 Inhibition and Functional Assays

This protocol outlines a general workflow for assessing the effects of CBR1 inhibition in a cellular context, for example, in cancer cell lines.[2]

Objective: To investigate the functional consequences of CBR1 inhibition on cellular processes such as proliferation, invasion, and signaling.

Materials:

-

Cancer cell line of interest (e.g., HNSCC cell lines SNU-1041, YD10B).[2]

-

Cell culture medium and supplements.

-

CBR1 inhibitor or siRNA targeting CBR1.

-

Transfection reagent for siRNA delivery.

-

Reagents for functional assays (e.g., Matrigel for invasion assays, antibodies for Western blotting).

-

Fluorescence-activated cell sorting (FACS) equipment for ROS detection.

Procedure:

-

CBR1 Inhibition:

-

Chemical Inhibition: Treat cells with various concentrations of the CBR1 inhibitor for a specified duration.

-

Genetic Inhibition (siRNA): Transfect cells with siRNA specifically targeting CBR1 mRNA. A non-targeting siRNA should be used as a negative control.

-

-

Western Blotting for Protein Expression:

-

After treatment, lyse the cells and quantify the protein concentration.

-

Perform SDS-PAGE and transfer proteins to a membrane.

-

Probe the membrane with primary antibodies against CBR1, EMT markers (e.g., E-cadherin, Vimentin), and signaling proteins (e.g., β-catenin).[2]

-

Use a suitable secondary antibody and detection system to visualize the protein bands.

-

-

Cell Invasion Assay (Transwell Assay):

-

Coat the upper chamber of a Transwell insert with Matrigel.

-

Seed the CBR1-inhibited (or control) cells in the upper chamber in serum-free medium.

-

Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubate for a period that allows for cell invasion (e.g., 24-48 hours).

-

Remove non-invading cells from the upper surface of the membrane.

-

Fix, stain, and count the invading cells on the lower surface of the membrane.

-

-

Reactive Oxygen Species (ROS) Detection:

-

Treat cells with the CBR1 inhibitor or siRNA.

-

Incubate the cells with a fluorescent ROS indicator dye (e.g., DCFDA).

-

Analyze the fluorescence intensity of the cells using flow cytometry to quantify the intracellular ROS levels.[2]

-

Signaling Pathways and Visualizations

CBR1 Inhibition, ROS, and β-Catenin Signaling in Cancer

Inhibition of CBR1 has been shown to increase intracellular ROS levels in HNSCC cells.[2] This elevation in ROS can lead to the upregulation and nuclear translocation of β-catenin, a key transcriptional co-activator in the Wnt signaling pathway.[2][6] Activated β-catenin can then promote the expression of genes that drive the Epithelial-Mesenchymal Transition (EMT), a process that enhances cancer cell invasion and metastasis.[2]

Experimental Workflow for Investigating CBR1 Inhibition in Cancer Cells

The following diagram illustrates a typical experimental workflow to elucidate the functional consequences of CBR1 inhibition in a cancer cell line.

Logical Relationship of CBR1 Activity and Therapeutic Outcomes

This diagram depicts the logical relationship between CBR1 activity, its metabolic consequences, and the resulting therapeutic implications in the context of anthracycline chemotherapy.

Conclusion

The inhibition of Carbonyl Reductase 1 represents a multifaceted therapeutic approach with significant potential in oncology. By mitigating the cardiotoxic effects of anthracyclines and potentially overcoming chemoresistance, CBR1 inhibitors could significantly improve the therapeutic index of these widely used chemotherapeutic agents. Furthermore, the emerging role of CBR1 in regulating cancer cell invasion and metastasis through signaling pathways like ROS/β-catenin opens new avenues for therapeutic intervention. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working to translate the promise of CBR1 inhibition into clinical reality. Further research is warranted to develop more potent and selective CBR1 inhibitors and to fully elucidate the complex and context-dependent roles of this enzyme in various cancers.

References

- 1. Overexpression of carbonyl reductase 1 inhibits malignant behaviors and epithelial mesenchymal transition by suppressing TGF-β signaling in uterine leiomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Carbonyl Reductase 1 Enhances Metastasis of Head and Neck Squamous Cell Carcinoma through β-catenin-Mediated Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Polymorphic Human Carbonyl Reductase 1 (CBR1) by the Cardioprotectant Flavonoid 7-monohydroxyethyl rutoside (monoHER) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IC50 Calculator | AAT Bioquest [aatbio.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Potent inhibition of human carbonyl reductase 1 (CBR1) by the prenylated chalconoid xanthohumol and its related prenylflavonoids isoxanthohumol and 8-prenylnaringenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Inhibition of polymorphic human carbonyl reductase 1 (CBR1) by the cardioprotectant flavonoid 7-monohydroxyethyl rutoside (monoHER) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Silico and In Vitro Assessment of Carbonyl Reductase 1 Inhibition Using ASP9521—A Potent Aldo-Keto Reductase 1C3 Inhibitor with the Potential to Support Anticancer Therapy Using Anthracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Role of Carbonyl Reductase 1 Inhibition in Mitigating Anthracycline-Induced Cardiotoxicity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthracyclines, such as doxorubicin, are potent and widely used chemotherapeutic agents. However, their clinical utility is significantly hampered by the risk of severe, dose-dependent cardiotoxicity. A key mechanism contributing to this cardiotoxicity is the metabolic conversion of anthracyclines to their more toxic alcohol metabolites, a reaction catalyzed by carbonyl reductase 1 (CBR1). This technical guide explores the rationale and preclinical evidence for targeting CBR1 as a strategy to mitigate anthracycline-induced cardiotoxicity. Due to the lack of publicly available information on "Cbr1-IN-5," this document will utilize data from a well-characterized CBR1 inhibitor, Hydroxy-PP-Me , as a representative example to illustrate the principles and methodologies in this field of research.

Introduction: The Challenge of Anthracycline-Induced Cardiotoxicity

Anthracyclines remain a cornerstone of treatment for numerous solid and hematological malignancies. Their primary mechanism of antineoplastic action involves the inhibition of topoisomerase II and intercalation into DNA, leading to cancer cell death. Despite their efficacy, the cumulative dose of anthracyclines is limited by the development of cardiotoxicity, which can manifest as arrhythmias, myocarditis, and dilated cardiomyopathy, potentially leading to congestive heart failure.

The pathophysiology of anthracycline-induced cardiotoxicity is multifactorial, involving the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and apoptosis of cardiomyocytes. A significant contributor to these toxic effects is the metabolic conversion of the parent drug to its alcohol metabolite. For instance, doxorubicin is metabolized to doxorubicinol, a compound with reduced anticancer activity but significantly greater cardiotoxic potential.

The Role of Carbonyl Reductase 1 (CBR1)

Carbonyl reductase 1 (CBR1) is a ubiquitously expressed NADPH-dependent oxidoreductase that plays a crucial role in the metabolism of a wide range of xenobiotics, including anthracyclines. In cardiac tissue, CBR1 is a primary enzyme responsible for the reduction of doxorubicin to doxorubicinol. This metabolic conversion is a critical event in the initiation and progression of cardiotoxicity. Genetic or pharmacological inhibition of CBR1 has been shown to decrease the production of doxorubicinol, thereby reducing the cardiotoxic effects of doxorubicin. This makes CBR1 an attractive therapeutic target for cardioprotection during anthracycline chemotherapy.

Mechanism of CBR1 in Anthracycline Metabolism and Cardiotoxicity

The following diagram illustrates the central role of CBR1 in the metabolic pathway leading to anthracycline-induced cardiotoxicity.

Figure 1. Role of CBR1 in Anthracycline Metabolism.

This compound: A Representative CBR1 Inhibitor (Hydroxy-PP-Me)

As specific data for "this compound" is not publicly available, this section will focus on Hydroxy-PP-Me , a selective CBR1 inhibitor, to demonstrate the therapeutic potential of this drug class.[1]

Quantitative Data

The following tables summarize key quantitative data for Hydroxy-PP-Me.

Table 1: In Vitro Efficacy of Hydroxy-PP-Me

| Parameter | Value | Cell Line | Conditions |

| IC50 | 759 nM | - | Selective CBR1 inhibition[1] |

| Apoptosis Inhibition | 6.3-25 µM | A549 cells | Serum starvation-induced apoptosis, 65 hours[1] |

| Enhancement of Daunorubicin Cytotoxicity | 1-8 µM | A549 cells | 24 hours co-treatment[1] |

| Enhancement of As2O3-induced Apoptosis | 20 µM | U937, K562, HL-60, NB4 cells | 48 hours co-treatment[1] |

Table 2: In Vivo Efficacy of Hydroxy-PP-Me

| Animal Model | Dosing Regimen | Combination Agent | Outcome |

| Nude mouse U937 xenograft | 30 mg/kg, i.p., every 3 days for 18 days | As2O3 | Significant inhibition of tumor growth[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of CBR1 inhibitors and anthracycline-induced cardiotoxicity.

In Vitro CBR1 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human CBR1.

Materials:

-

Recombinant human CBR1 enzyme

-

NADPH

-

Substrate (e.g., menadione or a specific anthracycline)

-

Test compound (e.g., Hydroxy-PP-Me)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, recombinant CBR1 enzyme, and varying concentrations of the test compound.

-

Initiate the reaction by adding NADPH and the substrate.

-

Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the rate of NADPH oxidation.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Animal Model of Doxorubicin-Induced Cardiotoxicity

Objective: To establish a murine model of doxorubicin-induced cardiotoxicity to evaluate the cardioprotective effects of a CBR1 inhibitor.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Doxorubicin hydrochloride

-

Test compound (e.g., Hydroxy-PP-Me)

-

Saline solution

-

Echocardiography system with a high-frequency linear transducer

Procedure:

-

Acclimate mice for at least one week before the start of the experiment.

-

Randomly assign mice to treatment groups (e.g., vehicle control, doxorubicin alone, doxorubicin + test compound, test compound alone).

-

Administer doxorubicin (e.g., a cumulative dose of 20 mg/kg) via intraperitoneal (i.p.) injections, often in divided doses over several weeks to mimic clinical regimens.[2]

-

Administer the test compound according to its pharmacokinetic properties (e.g., daily i.p. injection).

-

Monitor animal health and body weight regularly.

-

At the end of the treatment period, perform echocardiography to assess cardiac function (e.g., left ventricular ejection fraction, fractional shortening).

-

Euthanize the animals and collect heart tissues for histological analysis (e.g., H&E staining for myocardial damage, Masson's trichrome for fibrosis) and biochemical assays (e.g., measurement of cardiac troponins, oxidative stress markers).

Cardiomyocyte Viability Assay

Objective: To assess the protective effect of a CBR1 inhibitor on doxorubicin-induced cardiomyocyte death in vitro.

Materials:

-

H9c2 rat cardiomyoblasts or primary neonatal rat ventricular cardiomyocytes

-

Cell culture medium (e.g., DMEM)

-

Doxorubicin

-

Test compound (e.g., Hydroxy-PP-Me)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagents (e.g., CellTiter-Glo®)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cardiomyocytes in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of the test compound for a specified period (e.g., 2 hours).

-

Add doxorubicin to the wells and incubate for a further 24-48 hours.

-

Perform the MTT assay:

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm.

-

-

Calculate cell viability as a percentage of the untreated control.

Measurement of Reactive Oxygen Species (ROS) in Cardiomyocytes

Objective: To quantify the effect of a CBR1 inhibitor on doxorubicin-induced ROS production in cardiomyocytes.

Materials:

-

Cardiomyocytes (as in 5.3)

-

Doxorubicin

-

Test compound (e.g., Hydroxy-PP-Me)

-

Fluorescent ROS probe (e.g., CellROX™ Green Reagent, DCFDA)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Treat cardiomyocytes with the test compound and/or doxorubicin as described in 5.3.

-

Load the cells with the ROS probe according to the manufacturer's instructions.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope or flow cytometer.

-

Quantify the mean fluorescence intensity to determine the relative levels of ROS production in different treatment groups.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Anthracycline-Induced Cardiotoxicity

The following diagram illustrates the key signaling events involved in anthracycline-induced cardiotoxicity.

Figure 2. Anthracycline Cardiotoxicity Pathway.

Experimental Workflow for Preclinical Evaluation of a CBR1 Inhibitor

The following diagram outlines a typical workflow for the preclinical assessment of a CBR1 inhibitor for the mitigation of anthracycline-induced cardiotoxicity.

Figure 3. Preclinical Evaluation Workflow.

Conclusion

The inhibition of CBR1 presents a promising strategy to mitigate the cardiotoxic side effects of anthracycline chemotherapy. By preventing the metabolic conversion of anthracyclines to their more cardiotoxic alcohol metabolites, CBR1 inhibitors have the potential to improve the therapeutic index of these important anticancer drugs. The preclinical data for representative inhibitors like Hydroxy-PP-Me support this concept, demonstrating both cardioprotective effects and, in some cases, enhancement of the primary anticancer activity. Further research and development of potent and selective CBR1 inhibitors are warranted to translate this promising therapeutic approach into clinical practice, ultimately improving the safety and efficacy of anthracycline-based cancer treatments.

References

The Discovery and Synthesis of 8-Hydroxy-2-Iminochromene Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of 8-hydroxy-2-iminochromene derivatives. This class of compounds has emerged as potent inhibitors of human Carbonyl Reductase 1 (CBR1), an enzyme implicated in cancer drug resistance and cardiotoxicity. This document details the synthetic methodologies, summarizes key quantitative data, and illustrates the relevant biological pathways to support further research and development in this area.

Introduction: The Therapeutic Potential of CBR1 Inhibition

Human Carbonyl Reductase 1 (CBR1) is a member of the short-chain dehydrogenase/reductase superfamily of enzymes.[1] It plays a significant role in the metabolism of a wide range of endogenous and xenobiotic compounds, including key anticancer drugs like the anthracyclines (e.g., doxorubicin and daunorubicin).[1][2] CBR1-mediated reduction of these drugs to their less potent C-13 hydroxy metabolites contributes to both decreased anticancer efficacy and an increased risk of cardiotoxicity, a serious side effect of anthracycline therapy.[1][2] Therefore, the development of potent and selective CBR1 inhibitors is a promising strategy for adjuvant cancer therapy, aiming to enhance the therapeutic window of existing chemotherapeutic agents.[1]

Discovery of 8-Hydroxy-2-Iminochromene Derivatives as Potent CBR1 Inhibitors

In the search for novel CBR1 inhibitors, a series of 8-hydroxy-2-iminochromene derivatives were synthesized and evaluated.[1] This work led to the discovery of several potent and selective inhibitors of human CBR1. The core structure, an 8-hydroxy-2-imino-2H-chromene-3-carboxamide scaffold, was systematically modified to explore the structure-activity relationship (SAR).

The most potent compound identified in the initial study was 8-hydroxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (compound 13h ), which exhibited a Ki value of 15 nM and displayed high selectivity for CBR1 over its isozyme CBR3 and other related enzymes.[1]

Quantitative Data Summary

The inhibitory activities of a selection of synthesized 8-hydroxy-2-iminochromene derivatives against human CBR1 are summarized in the table below. This data is extracted from the primary literature and highlights the key findings of the structure-activity relationship studies.

| Compound ID | R (substituent on amide) | Ki (nM) for CBR1 |

| 13a | Phenyl | 54 |

| 13b | 2-Fluorophenyl | 28 |

| 13c | 3-Fluorophenyl | 40 |

| 13d | 4-Fluorophenyl | 35 |

| 13e | 2,4-Difluorophenyl | 20 |

| 13f | 2,5-Difluorophenyl | 18 |

| 13g | 2,6-Difluorophenyl | 25 |

| 13h | 2-Chlorophenyl | 15 |

| 13i | 3-Chlorophenyl | 28 |

| 13j | 4-Chlorophenyl | 30 |

| 13k | 2-Bromophenyl | 22 |

| 13l | 3-Bromophenyl | 38 |

| 13m | 4-Bromophenyl | 45 |

| 13n | 2-Methylphenyl | 60 |

| 13o | 3-Methylphenyl | 75 |

| 13p | 4-Methylphenyl | 80 |

Data extracted from Hu et al., Org. Biomol. Chem., 2015, 13, 7487-7499.[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of 8-hydroxy-2-iminochromene derivatives and the enzymatic assay used to determine their inhibitory activity against CBR1. These protocols are based on the procedures described in the primary literature.

General Synthesis of 8-Hydroxy-2-imino-2H-chromene-3-carboxylic acid amides

The synthesis of the 8-hydroxy-2-iminochromene derivatives is typically achieved through a one-pot condensation reaction.

Reaction Scheme:

Materials:

-

2,3-Dihydroxybenzaldehyde

-

Substituted 2-cyano-N-arylacetamides

-

Piperidine

-

Ethanol

Procedure:

-

A mixture of 2,3-dihydroxybenzaldehyde (1 equivalent), the appropriate 2-cyano-N-arylacetamide (1 equivalent), and a catalytic amount of piperidine is prepared in ethanol.

-

The reaction mixture is heated at reflux for a specified period (typically several hours), and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The crude product is washed with cold ethanol and then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or a mixture of solvents), to afford the pure 8-hydroxy-2-imino-2H-chromene-3-carboxylic acid amide derivative.